(S)-8-Methoxychromane-3-carboxylic acid
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Overview
Description
(S)-8-Methoxychromane-3-carboxylic acid is an organic compound belonging to the chromane family Chromanes are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Methoxychromane-3-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with a suitable chromane derivative.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group at the 3rd position can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency.
Continuous Flow Reactors: Implementing continuous flow technology to streamline the production process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Methoxychromane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromane derivatives.
Scientific Research Applications
(S)-8-Methoxychromane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-8-Methoxychromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxychromane-3-carboxylic acid
- 8-Methoxychromane-2-carboxylic acid
- 7-Methoxychromane-3-carboxylic acid
Uniqueness
(S)-8-Methoxychromane-3-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3S)-8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
FTXQMXYVEKCYAO-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OC[C@H](C2)C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)O |
Origin of Product |
United States |
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